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molecular formula C14H22 B8759728 1,3-dibutyl-benzene CAS No. 17171-74-3

1,3-dibutyl-benzene

Cat. No. B8759728
M. Wt: 190.32 g/mol
InChI Key: BLZIWBDUMUJHOE-UHFFFAOYSA-N
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Patent
US04538003

Procedure details

To 2.00 g (13.60 mmole) of m-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14.0 mmoles) of 2M nBuMgCl in ether. The mixture was refluxed for 2 hrs. Then, 0.841 g of o-xylene was added as an internal standard and GC analysis on Column A (70° C. (0 min), 16°/min to 220° C.) yielded 68% of 1-chloro, 3-n-butylbenzene and 23% of 1,3-di-n-butylbenzene which was confirmed by GC/MS.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.841 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[CH:3]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].C[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[CH3:22]>CCOCC>[CH2:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:19]1[CH:18]=[CH:17][CH:16]=[C:21]([CH2:22][CH2:3][CH2:2][CH3:7])[CH:20]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.841 g
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hrs
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=CC=CC1
Name
Type
product
Smiles
C(CCC)C1=CC(=CC=C1)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04538003

Procedure details

To 2.00 g (13.60 mmole) of m-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14.0 mmoles) of 2M nBuMgCl in ether. The mixture was refluxed for 2 hrs. Then, 0.841 g of o-xylene was added as an internal standard and GC analysis on Column A (70° C. (0 min), 16°/min to 220° C.) yielded 68% of 1-chloro, 3-n-butylbenzene and 23% of 1,3-di-n-butylbenzene which was confirmed by GC/MS.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.841 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[CH:3]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].C[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[CH3:22]>CCOCC>[CH2:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:19]1[CH:18]=[CH:17][CH:16]=[C:21]([CH2:22][CH2:3][CH2:2][CH3:7])[CH:20]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.841 g
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hrs
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=CC=CC1
Name
Type
product
Smiles
C(CCC)C1=CC(=CC=C1)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04538003

Procedure details

To 2.00 g (13.60 mmole) of m-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14.0 mmoles) of 2M nBuMgCl in ether. The mixture was refluxed for 2 hrs. Then, 0.841 g of o-xylene was added as an internal standard and GC analysis on Column A (70° C. (0 min), 16°/min to 220° C.) yielded 68% of 1-chloro, 3-n-butylbenzene and 23% of 1,3-di-n-butylbenzene which was confirmed by GC/MS.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.841 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[CH:3]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].C[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[CH3:22]>CCOCC>[CH2:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:19]1[CH:18]=[CH:17][CH:16]=[C:21]([CH2:22][CH2:3][CH2:2][CH3:7])[CH:20]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.841 g
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hrs
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=CC=CC1
Name
Type
product
Smiles
C(CCC)C1=CC(=CC=C1)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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